4-phenyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol
Description
4-phenyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a pyrazole ring, and a thiol group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
Molecular Formula |
C14H15N5S |
|---|---|
Molecular Weight |
285.37 g/mol |
IUPAC Name |
4-phenyl-3-(5-propan-2-yl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H15N5S/c1-9(2)11-8-12(16-15-11)13-17-18-14(20)19(13)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,15,16)(H,18,20) |
InChI Key |
KRACFWPDINWMBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1)C2=NNC(=S)N2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid hydrazide with phenyl isothiocyanate, followed by cyclization to form the triazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to modify the triazole or pyrazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of reduced triazole or pyrazole derivatives.
Substitution: Formation of halogenated or substituted derivatives.
Scientific Research Applications
4-phenyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-phenyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The presence of the thiol group allows for the formation of covalent bonds with target proteins, enhancing its potency and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another triazole derivative with potential bioactivity.
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide: A compound with a similar pyrazole and triazole structure.
Uniqueness
4-phenyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a triazole and pyrazole ring, along with a thiol group. This combination of functional groups provides a versatile platform for chemical modifications and enhances its potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
